molecular formula C12H10N4O B5755549 N-(4-methyl-2-pyrimidinyl)-1,3-benzoxazol-2-amine

N-(4-methyl-2-pyrimidinyl)-1,3-benzoxazol-2-amine

Cat. No. B5755549
M. Wt: 226.23 g/mol
InChI Key: FPKNCRLNDYNPDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-methyl-2-pyrimidinyl)-1,3-benzoxazol-2-amine involves various chemical reactions, including intramolecular hydrogen bonding and cyclization processes. For instance, compounds with related structures have been synthesized and characterized through elemental analysis, NMR, and X-ray diffraction, highlighting the importance of intramolecular C-H…N hydrogen bonds in stabilizing the molecular conformation and generating specific ring motifs within the crystal structures (Murugavel et al., 2014).

Molecular Structure Analysis

Molecular structure analysis, often conducted using Density Functional Theory (DFT), reveals detailed insights into the electronic structure properties of these compounds. Such studies include mapping electron density isosurface with electrostatic potential surfaces to understand charge energy distribution and sites of chemical reactivity, which are crucial for predicting the biological activity of the compound (Murugavel et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of N-(4-methyl-2-pyrimidinyl)-1,3-benzoxazol-2-amine derivatives involve hydrogen bonding and π-stacking interactions that influence the crystal packing and molecular interactions within the solid state. These interactions are critical for the material's stability and reactivity, as demonstrated in studies involving similar compounds (Murugavel et al., 2015).

Mechanism of Action

Sulfamerazine works by blocking the synthesis of dihydrofolic acid by inhibiting the enzyme dihydropteroate synthase . It is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), which is required for bacterial synthesis of folic acid .

Safety and Hazards

Sulfamerazine is classified under Acute Tox. 4; H302, which means it is harmful if swallowed . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . In case of accidental release, it is advised to ensure adequate ventilation, use personal protective equipment as required, and avoid dust formation .

properties

IUPAC Name

N-(4-methylpyrimidin-2-yl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-8-6-7-13-11(14-8)16-12-15-9-4-2-3-5-10(9)17-12/h2-7H,1H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKNCRLNDYNPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylpyrimidin-2-yl)-1,3-benzoxazol-2-amine

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